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Compound of Interest

Compound Name:
4-Methyl-2-

(methylthio)phenylboronic acid

CAS No.: 1451392-51-0

Cat. No.: B3241192

Get Quote

Executive Summary
In drug development, the label on a vial is a claim; the data in the dossier is the proof. For a

compound designated CAS 1035242-26-9, establishing a "Definitive Identity" requires more

than a single assay. It demands an orthogonal matrix of evidence that correlates molecular

structure (NMR, MS) with bulk property behavior (HPLC, DSC). This guide defines the critical

path for transforming this unknown or proprietary solid into a fully characterized Reference

Standard.

Structural Elucidation (Identity)
The first pillar of characterization is proving the molecule is what it claims to be. We employ a

"Triangulation Strategy" where no single method is trusted in isolation.

High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula and isotopic pattern.
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Methodology: Electrospray Ionization (ESI) in both positive and negative modes coupled with

Q-TOF or Orbitrap detection.

Acceptance Criteria: Mass accuracy < 5 ppm; Isotopic distribution matching theoretical

simulation (critical for detecting halogenated impurities).

Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon-hydrogen framework and stereochemistry.

1H NMR (Proton): Integration of signals must match the proton count. Solvents like DMSO-

d6 or CDCl3 are selected based on solubility, avoiding signal overlap with labile protons.

13C NMR (Carbon): Confirms the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): Required for complex molecules to establish connectivity

between spin systems (e.g., proving a specific regioisomer in a heterocycle synthesis).

Infrared Spectroscopy (FT-IR)
Objective: Identify functional group "fingerprints" (e.g., Carbonyls at 1650-1750 cm⁻¹, Nitriles at

2200 cm⁻¹). This serves as a rapid ID test for future batch release.

Purity Profiling & Impurity Control
Purity is not a single number; it is the absence of impurities. We define purity through

Chromatographic Purity (organic impurities) and Absolute Purity (assay).

HPLC/UPLC Method Development
For a rigorous assessment, a gradient method is mandatory to elute both polar (early eluting)

and non-polar (late eluting) impurities.

Table 1: Recommended UPLC Method Parameters for CAS 1035242-26-9
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Parameter Specification Rationale

Column
C18 Reverse Phase (e.g., BEH

C18, 1.7 µm, 2.1 x 100 mm)

Standard stationary phase for

hydrophobic small molecules;

1.7 µm particle size ensures

high resolution.

Mobile Phase A
0.1% Formic Acid or TFA in

Water

Acidic pH suppresses

ionization of acidic groups,

sharpening peaks.

Mobile Phase B
Acetonitrile (MeCN) or

Methanol

MeCN provides lower

backpressure and often

sharper peaks than MeOH.

Gradient 5% B to 95% B over 10-15 min

"Scouting gradient" ensures all

components, from starting

materials to dimers, are eluted.

Detection PDA (210-400 nm) + MS

Dual detection: UV for

quantification, MS for impurity

identification.

Flow Rate 0.3 - 0.5 mL/min
Optimized for UPLC efficiency

(Van Deemter curve).

Temperature 40°C

Reduces mobile phase

viscosity and improves mass

transfer kinetics.

Impurity Limits (ICH Q3A)
Reporting Threshold: > 0.05% (Must be reported).

Identification Threshold: > 0.10% (Structure must be elucidated).

Qualification Threshold: > 0.15% (Toxicity data required).

Solid State Characterization
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A pure molecule can exist in multiple crystal forms (polymorphs), which can drastically affect

bioavailability and stability.

X-Ray Powder Diffraction (XRPD): The "fingerprint" of the crystal lattice. Essential to ensure

the synthesized batch matches the desired polymorph (e.g., Form I vs. Form II).

Differential Scanning Calorimetry (DSC): Determines melting point and detects amorphous

content (glass transition, Tg). A sharp melting endotherm indicates high crystalline purity.

Experimental Protocols
Protocol A: High-Performance Liquid Chromatography
(HPLC) Purity Assay
Scope: Determination of % Area Purity and Assay vs. Standard.

Preparation of Diluent: Mix Water:Acetonitrile (50:50 v/v). Degas by sonication for 10 mins.

Standard Preparation: Accurately weigh 10.0 mg of Reference Standard into a 10 mL

volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

Sample Preparation: Accurately weigh 10.0 mg of CAS 1035242-26-9 sample into a 10 mL

volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability: Inject the Standard solution 5 times.

Requirement: %RSD of peak area ≤ 2.0%.

Requirement: Tailing factor (T) ≤ 1.5.

Analysis: Inject Sample solution in duplicate. Record chromatograms for at least 3x the

retention time of the main peak.

Calculation:

Protocol B: 1H-NMR Characterization
Scope: Structural confirmation.
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Solvent Selection: Test solubility in DMSO-d6 (0.6 mL). If insoluble, try CDCl3 or MeOD.

Sample Prep: Dissolve ~5-10 mg of sample in the deuterated solvent. Ensure the solution is

clear and free of suspended solids (filter if necessary).

Acquisition:

Instrument: 400 MHz or higher.

Scans: 16 to 64 (to ensure high S/N ratio).

Relaxation Delay (d1): ≥ 1.0 sec (ensure quantitative integration).

Processing: Phase correct and baseline correct. Reference the solvent residual peak (e.g.,

DMSO at 2.50 ppm). Integrate all distinct signals.

Visualization: Characterization Workflow
The following diagram illustrates the logical flow for validating a New Chemical Entity (NCE) or

proprietary compound like CAS 1035242-26-9.
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Figure 1: Integrated analytical workflow for the structural validation and purity assignment of a

pharmaceutical intermediate.
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To cite this document: BenchChem. [Characterization and Purity Profiling of CAS 1035242-
26-9: A Technical Validation Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3241192/docs#characterization-and-purity-profiling-
of-cas-1035242-26-9-a-technical-validation-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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